molecular formula C7H9BN B14772337 CID 78379881

CID 78379881

Cat. No.: B14772337
M. Wt: 117.97 g/mol
InChI Key: GDAGZCZHKFSERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78379881” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78379881 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted products .

Scientific Research Applications

CID 78379881 has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving molecular interactions and biochemical pathwaysAdditionally, in industry, this compound can be utilized in the production of advanced materials and adhesives .

Mechanism of Action

The mechanism of action of CID 78379881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

CID 78379881 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For instance, compounds with similar functional groups or molecular frameworks may exhibit analogous reactivity and applications. this compound may possess distinct features that make it particularly suitable for certain applications .

Properties

Molecular Formula

C7H9BN

Molecular Weight

117.97 g/mol

InChI

InChI=1S/C7H9BN/c1-6-4-3-5-7(2)9(6)8/h3-5H,1-2H3

InChI Key

GDAGZCZHKFSERY-UHFFFAOYSA-N

Canonical SMILES

[B-][N+]1=C(C=CC=C1C)C

Origin of Product

United States

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